Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate
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Overview
Description
Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate is a complex organic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
The synthesis of Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,4-dimethylbenzoyl chloride with 4-cyano-3-methylthiophene-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact .
Chemical Reactions Analysis
Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar compounds to Methyl 4-cyano-5-{[(2,4-dimethylphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate include other thiophene derivatives such as:
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: This compound has a similar structure but with an amino group instead of the [(2,4-dimethylphenyl)carbonyl]amino group.
Thiophene-2-carboxylate derivatives: These compounds share the thiophene core structure and exhibit similar chemical properties but differ in their substituents.
This compound is unique due to its specific substituents, which confer distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
5719-96-0 |
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Molecular Formula |
C17H16N2O3S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl 4-cyano-5-[(2,4-dimethylbenzoyl)amino]-3-methylthiophene-2-carboxylate |
InChI |
InChI=1S/C17H16N2O3S/c1-9-5-6-12(10(2)7-9)15(20)19-16-13(8-18)11(3)14(23-16)17(21)22-4/h5-7H,1-4H3,(H,19,20) |
InChI Key |
YLRSYTCNRSPRQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=C(C(=C(S2)C(=O)OC)C)C#N)C |
Origin of Product |
United States |
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